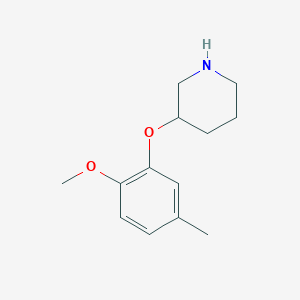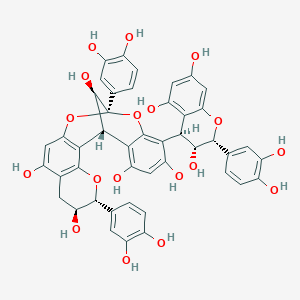
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin is a complex polyphenolic compound. Polyphenols are known for their antioxidant properties and are commonly found in various plants. This compound is a type of proanthocyanidin, which is a class of flavonoids. These compounds are known for their potential health benefits, including anti-inflammatory and cardioprotective effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin typically involves the condensation of epicatechin and catechin units. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often uses enzymes like polyphenol oxidase, while chemical synthesis may involve acid-catalyzed condensation reactions.
Industrial Production Methods
Industrial production of such compounds often involves extraction from natural sources, such as cocoa, tea, and certain fruits. The extraction process includes solvent extraction, purification, and concentration steps to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution can result in various ester or ether derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying polyphenolic chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for cardiovascular diseases and certain cancers.
Industry: Used in the food and beverage industry for its antioxidant properties.
Mécanisme D'action
The mechanism of action of Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Cardioprotective Effects: It improves endothelial function and reduces blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Procyanidin B2: Another type of proanthocyanidin with similar antioxidant properties.
Catechin: A monomeric flavonoid with well-known health benefits.
Epicatechin: A monomeric flavonoid similar to catechin but with different stereochemistry.
Uniqueness
Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin is unique due to its complex structure, which may confer distinct biological activities compared to simpler polyphenols.
Propriétés
Numéro CAS |
114637-81-9 |
|---|---|
Formule moléculaire |
C45H36O18 |
Poids moléculaire |
864.8 g/mol |
Nom IUPAC |
(1R,5R,6S,13S)-5,13-bis(3,4-dihydroxyphenyl)-18-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15(20),16,18-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C45H36O18/c46-18-10-27(54)33-30(11-18)60-42(16-2-5-21(48)25(52)8-16)40(58)37(33)34-28(55)14-31-35(39(34)57)38-36-32(63-45(62-31,44(38)59)17-3-6-22(49)26(53)9-17)13-23(50)19-12-29(56)41(61-43(19)36)15-1-4-20(47)24(51)7-15/h1-11,13-14,29,37-38,40-42,44,46-59H,12H2/t29-,37+,38+,40+,41+,42+,44?,45-/m0/s1 |
Clé InChI |
SSOWHRNCDFFKAK-YXLANNFCSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C(C(=CC(=C45)O)O)C6C(C(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
SMILES isomérique |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=C4C(=C(C(=C5)O)[C@@H]6[C@H]([C@H](OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
SMILES canonique |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C4C(=C(C(=C5)O)C6C(C(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)

![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)
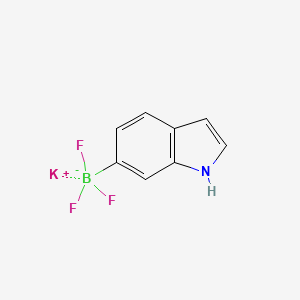
![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)
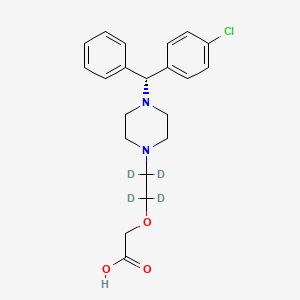


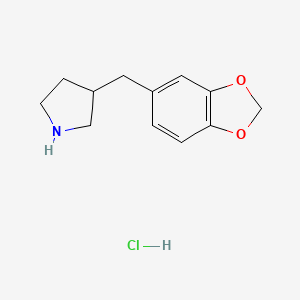
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)
